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Compound of Interest

Compound Name: 2-Bromo-5-methoxybenzaldehyde

Cat. No.: B1267466 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 2-Bromo-5-methoxybenzaldehyde (CAS No: 7507-86-0).[1] Due to the limited

availability of specific, publicly accessible raw spectral data, this document outlines the

expected spectroscopic characteristics based on the compound's structure, alongside detailed,

generalized experimental protocols for acquiring such data.

Core Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 2-Bromo-5-
methoxybenzaldehyde. These values are predicted based on the chemical structure and

typical spectroscopic ranges for the functional groups present.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~10.3 Singlet -
Aldehyde proton (-

CHO)

~7.8 Doublet ~3.0 Aromatic proton (H-6)

~7.6 Doublet of doublets ~8.8, 3.0 Aromatic proton (H-4)

~7.0 Doublet ~8.8 Aromatic proton (H-3)

~3.9 Singlet -
Methoxy protons (-

OCH₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

~190 Aldehyde carbon (C=O)

~160
Aromatic carbon attached to methoxy group (C-

5)

~135 Aromatic carbon (C-4)

~128 Aromatic carbon attached to aldehyde (C-1)

~118 Aromatic carbon (C-6)

~115 Aromatic carbon attached to bromine (C-2)

~114 Aromatic carbon (C-3)

~56 Methoxy carbon (-OCH₃)

Table 3: Predicted Infrared (IR) Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3000-3100 Medium Aromatic C-H stretch

~2850, ~2750 Medium
Aldehyde C-H stretch (Fermi

doublet)

~1700 Strong Aldehyde C=O stretch

~1580, ~1470 Medium-Strong Aromatic C=C stretch

~1250 Strong
Aryl-O-CH₃ stretch

(asymmetric)

~1030 Strong Aryl-O-CH₃ stretch (symmetric)

~820 Strong
C-H out-of-plane bend (para-

substitution pattern)

~680 Medium-Strong C-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Relative Intensity Assignment

214/216 High

Molecular ion peak [M]⁺ and

[M+2]⁺ (due to ⁷⁹Br and ⁸¹Br

isotopes)

213/215 Medium [M-H]⁺

185/187 Medium [M-CHO]⁺

157/159 Low [M-CHO-CO]⁺

134 Medium [M-Br]⁺

106 Medium [M-Br-CO]⁺

77 High [C₆H₅]⁺
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Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments

cited.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-5-methoxybenzaldehyde
in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent

depends on the solubility of the compound. Add a small amount of tetramethylsilane (TMS)

as an internal standard (0 ppm).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton NMR spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more)

and a longer relaxation delay may be necessary.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and calibrating the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy
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Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of solid 2-Bromo-5-methoxybenzaldehyde directly onto the ATR

crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition:

Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum

to the background spectrum to produce the final absorbance or transmittance spectrum.

Typically, spectra are collected in the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Preparation: Prepare a dilute solution of 2-Bromo-5-methoxybenzaldehyde in a

volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of

approximately 1 mg/mL.

Instrumentation: Use a GC-MS system equipped with a capillary column suitable for the

analysis of semi-volatile organic compounds (e.g., a DB-5ms column).
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Gas Chromatography (GC) Method:

Injector Temperature: 250 °C.

Oven Temperature Program: Start at a lower temperature (e.g., 50 °C), hold for 1-2

minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Mass Spectrometry (MS) Method:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight

of the compound (e.g., 250).

Data Analysis:

Identify the peak corresponding to 2-Bromo-5-methoxybenzaldehyde in the total ion

chromatogram (TIC).

Analyze the mass spectrum of this peak to determine the molecular ion and the major

fragment ions.

Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an

organic compound like 2-Bromo-5-methoxybenzaldehyde.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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